Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate
Brand Name: Vulcanchem
CAS No.: 17296-10-5
VCID: VC0095602
InChI: InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C15H23NO9
Molecular Weight: 361.34 g/mol

Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate

CAS No.: 17296-10-5

Natural Products

VCID: VC0095602

Molecular Formula: C15H23NO9

Molecular Weight: 361.34 g/mol

Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate - 17296-10-5

CAS No. 17296-10-5
Product Name Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate
Molecular Formula C15H23NO9
Molecular Weight 361.34 g/mol
IUPAC Name [(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C15H23NO9/c1-7(17)16-12-14(24-10(4)20)13(23-9(3)19)11(6-22-8(2)18)25-15(12)21-5/h11-15H,6H2,1-5H3,(H,16,17)/t11-,12-,13+,14-,15+/m1/s1
Standard InChIKey BKJUFVXNIJMMKO-QMIVOQANSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1C(C(C(OC1OC)COC(=O)C)OC(=O)C)OC(=O)C
Synonyms Methyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside 3,4,6-triacetate
PubChem Compound 22212940
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator